molecular formula C10H17NO4 B7839948 Ethyl 4-morpholin-4-yl-3-oxobutanoate

Ethyl 4-morpholin-4-yl-3-oxobutanoate

Cat. No. B7839948
M. Wt: 215.25 g/mol
InChI Key: SSNXTHWDPLUYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-morpholin-4-yl-3-oxobutanoate is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Chemical Properties

  • Ethyl 4-morpholin-4-yl-3-oxobutanoate is involved in the formation of compounds with unique structural features, such as oxime derivatives containing succinimid and morpholin groups. These compounds show diverse crystalline structures and chemical interactions, contributing to the understanding of molecular configurations and interactions in organic chemistry (Dinçer et al., 2005).

Synthesis and Organic Reactions

  • This compound plays a role in the Knoevenagel condensation process, a key reaction in organic synthesis. Studies demonstrate its use in the condensation of aromatic aldehydes, highlighting efficient methodologies for synthesizing various organic compounds (Paula et al., 2012).

Antioxidant and Biological Properties

  • This compound derivatives have been investigated for their antioxidant properties. Such studies are crucial for developing new therapeutic agents and understanding the molecular basis of antioxidant activity (Stanchev et al., 2009).

Application in Material Science

  • Compounds containing this compound derivatives have been explored for their potential in material science, such as in the creation of functionalized polycarbonate hydrogels for heavy metal ion sequestration. This research is significant for environmental applications and the development of new materials (Kawalec et al., 2013).

Medicinal Chemistry Applications

  • The compound's derivatives have been synthesized and assessed for their biological activities, such as antibacterial and antifungal properties. This research is pivotal in drug discovery and understanding the biological efficacy of new compounds (Bardiot et al., 2015).

properties

IUPAC Name

ethyl 4-morpholin-4-yl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-15-10(13)7-9(12)8-11-3-5-14-6-4-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNXTHWDPLUYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.